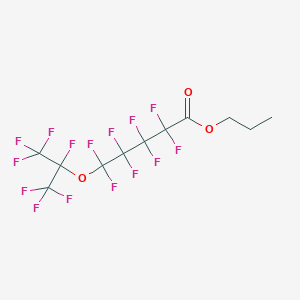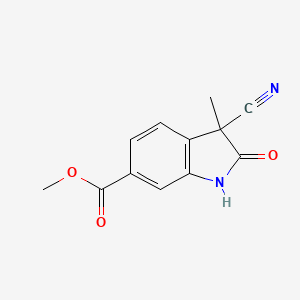
5-Formyl-2',3'-O-(1-methylethylidene)-cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is characterized by the presence of a formyl group at the 5-position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose sugar. These modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine typically involves the protection of the ribose hydroxyl groups followed by the introduction of the formyl group at the 5-position. A common synthetic route includes:
Protection of Ribose Hydroxyl Groups: The 2’ and 3’ hydroxyl groups of cytidine are protected using an isopropylidene group. This is achieved by reacting cytidine with acetone in the presence of an acid catalyst.
Formylation: The protected nucleoside is then subjected to formylation at the 5-position. This can be done using formylating agents such as formic acid or formic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Carboxy-2’,3’-O-(1-methylethylidene)-cytidine.
Reduction: 5-Hydroxymethyl-2’,3’-O-(1-methylethylidene)-cytidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying RNA function and stability.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleoside-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine involves its incorporation into RNA or DNA, where it can affect the structure and function of the nucleic acids. The formyl group can participate in hydrogen bonding and other interactions, potentially altering the stability and function of the nucleic acid. The isopropylidene group protects the ribose hydroxyl groups, preventing unwanted reactions and increasing the compound’s stability.
Comparación Con Compuestos Similares
Similar Compounds
5-Formylcytidine: Lacks the isopropylidene protection, making it more reactive.
2’,3’-O-(1-Methylethylidene)-cytidine: Lacks the formyl group, affecting its chemical reactivity and biological activity.
5-Methylcytidine: Contains a methyl group instead of a formyl group, leading to different chemical and biological properties.
Uniqueness
5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine is unique due to the combination of the formyl group and the isopropylidene protection. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6/c1-13(2)21-8-7(5-18)20-11(9(8)22-13)16-3-6(4-17)10(14)15-12(16)19/h3-4,7-9,11,18H,5H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUIGOUJOGMEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)C=O)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089728.png)
![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)


![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)

![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)



![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)
![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)
